molecular formula C9H7N3O3 B11764418 4-Methoxy-5-nitrocinnoline

4-Methoxy-5-nitrocinnoline

Cat. No.: B11764418
M. Wt: 205.17 g/mol
InChI Key: NYIFZPZNBKUIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Cinnoline (B1195905) Core in Contemporary Organic Chemistry

Cinnoline, also known as 1,2-benzodiazine, is an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. wikipedia.orgpnrjournal.com This nitrogen-containing scaffold is of considerable interest in medicinal chemistry because its derivatives exhibit a wide spectrum of pharmacological activities. mdpi.comnih.gov The unique arrangement of adjacent nitrogen atoms in the heterocyclic ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. researchgate.net

The cinnoline nucleus is a key structural subunit in many compounds explored for various therapeutic applications, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive agents. nih.govresearchgate.netbenthamdirect.com Its structural similarity to other biologically important heterocycles like quinoline (B57606) and isoquinoline (B145761) further underscores its value as a pharmacophore. pnrjournal.com Researchers are actively developing novel cinnoline-based molecules, making it a significant contribution to the discovery of lead compounds for drug development. mdpi.comresearchgate.net

Strategic Importance of Methoxy (B1213986) and Nitro Substituents in Azaheterocyclic Systems

The properties of the cinnoline core can be strategically modified by the introduction of various functional groups. The substituents in 4-Methoxy-5-nitrocinnoline, a methoxy group (-OCH₃) and a nitro group (-NO₂), are prime examples of how electronic effects can be harnessed to influence a molecule's reactivity and potential utility.

The Methoxy Group: The methoxy group is a powerful electron-donating group through resonance, while being weakly electron-withdrawing through induction. wikipedia.org When attached to an aromatic system like cinnoline, its primary effect is to increase the electron density of the ring. jksus.orgontosight.ai This activation can influence the regioselectivity of further electrophilic substitution reactions and modulate the basicity of the nitrogen atoms in the ring. In medicinal chemistry, methoxy groups are often introduced to improve metabolic stability and alter lipophilicity, which can affect a compound's absorption and distribution. nih.gov

The Nitro Group: In stark contrast, the nitro group is one of the strongest electron-withdrawing groups used in organic synthesis, acting through both resonance and inductive effects. mdpi-res.commdpi.com Its presence significantly reduces the electron density of the aromatic ring, making the scaffold susceptible to nucleophilic aromatic substitution. mdpi-res.com The nitro group is also a crucial synthetic handle; it can be readily reduced to an amino group (-NH₂), which then serves as a versatile precursor for the construction of a wide array of other functional groups and heterocyclic rings. mdpi.comrsc.orgnih.gov This transformative potential makes nitrated heterocycles valuable intermediates in multi-step syntheses. researchgate.net

Historical Trajectory and Current Research Frontiers in Substituted Cinnoline Chemistry

The history of cinnoline chemistry dates back to 1883 with the first synthesis reported by von Richter. wikipedia.orgiosrjournals.orgresearchgate.net A classic method for its synthesis is the Richter cinnoline synthesis, which involves the cyclization of a diazonium salt derived from an ortho-alkynyl aniline (B41778) derivative. wikipedia.org Over the decades, numerous other synthetic protocols have been developed, often starting from precursors like arenediazonium salts or aryl hydrazones. benthamdirect.com

Current research in substituted cinnoline chemistry is vibrant and multifaceted. A major focus is the development of more efficient and versatile synthetic methodologies. benthamdirect.com Modern approaches frequently employ metal-catalyzed cross-coupling and C-H activation reactions to construct the cinnoline core or introduce substituents with high regioselectivity. researchgate.netbenthamdirect.com

The exploration of the biological potential of novel cinnoline derivatives remains a primary driver of research. Scientists are synthesizing libraries of substituted cinnolines and screening them for a range of activities. researchgate.net For example, studies have shown that the type and position of substituents, such as halogens or methoxy groups, can significantly impact antibacterial or anti-inflammatory potency. nih.gov Research continues to push the boundaries, investigating complex, polyfunctionalized cinnolines for use in materials science and as specialized chemical probes. researchgate.netacs.org The synthesis of specific isomers, such as this compound, is part of this broader effort to understand how precise structural variations affect molecular properties and function. While direct research on this specific compound is not abundant, its synthesis likely follows established chemical principles, possibly starting from a substituted aniline like 4-fluoro-2-methoxy-5-nitroaniline (B580436) or by functionalizing a pre-formed cinnoline ring. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key information related to the compounds and concepts discussed in this article.

Properties of Key Functional Groups on Aromatic Systems

Functional GroupFormulaElectronic EffectInfluence on Aromatic RingCommon Synthetic Transformation
Methoxy-OCH₃Electron-donating (Resonance), Weakly Electron-withdrawing (Induction)Activates ring towards electrophilic substitutionEther cleavage to form hydroxyl group
Nitro-NO₂Strongly Electron-withdrawing (Resonance and Induction)Deactivates ring towards electrophilic substitution; Activates towards nucleophilic substitutionReduction to an amino group (-NH₂)

Timeline of Key Developments in Cinnoline Chemistry

YearDevelopmentSignificance
1883First synthesis of a cinnoline derivative by von Richter. iosrjournals.orgresearchgate.netEstablished the field of cinnoline chemistry. benthamdirect.com
Late 20th CenturyDiscovery of broad pharmacological activities of cinnoline derivatives. nih.govSpurred interest in cinnolines within medicinal chemistry. mdpi.com
21st CenturyDevelopment of modern synthetic methods (e.g., metal catalysis). benthamdirect.comEnabled more efficient and diverse synthesis of complex cinnoline structures. researchgate.net
PresentFocus on targeted synthesis for specific biological applications and materials science. researchgate.netacs.orgRepresents the current frontier of research in the field.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

4-methoxy-5-nitrocinnoline

InChI

InChI=1S/C9H7N3O3/c1-15-8-5-10-11-6-3-2-4-7(9(6)8)12(13)14/h2-5H,1H3

InChI Key

NYIFZPZNBKUIOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=NC2=C1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methoxy 5 Nitrocinnoline and Its Isomers

Retrosynthetic Analysis and Design of Precursor Molecules

Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify viable starting materials and synthetic pathways. For 4-methoxy-5-nitrocinnoline, the synthesis is not typically a linear process of functionalizing the parent cinnoline (B1195905) heterocycle due to regioselectivity challenges.

A primary retrosynthetic disconnection involves the C4-methoxy bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction as the final step. This identifies 4-chloro-5-nitrocinnoline (B11766193) as a key late-stage intermediate. The electron-withdrawing nitro group at the C5 position is crucial as it activates the C4 position (para to the nitro group and ortho to the N2 nitrogen) for attack by a nucleophile like sodium methoxide (B1231860). masterorganicchemistry.commatanginicollege.ac.in

Further disconnection of 4-chloro-5-nitrocinnoline points towards two main strategies for constructing the core structure:

Nitration of a pre-formed 4-chlorocinnoline (B183215). This approach relies on the regioselective nitration of the 4-chlorocinnoline scaffold. The electronic properties of the cinnoline ring direct electrophilic attack, with positions 5 and 8 being the most susceptible.

Cyclization of a pre-functionalized precursor. This involves designing an aromatic precursor that already contains the necessary chloro and nitro substituents in the correct orientation. A common strategy is the diazotization of an appropriately substituted aniline (B41778), such as 2-amino-6-nitro-halobenzene derivative , followed by an intramolecular cyclization reaction (e.g., a Richter-type synthesis). wikipedia.orgresearchgate.net

These analyses guide the design of precursor molecules. For the cyclization pathway, a molecule like 2-amino-N'-(2-chloro-6-nitrophenyl)acetohydrazide could be envisioned, which upon cyclization would yield the desired substituted cinnoline framework. Alternatively, starting from a simpler precursor like a substituted 2-nitroaniline (B44862) allows for the construction of the cinnoline ring first, followed by sequential, regioselective modifications. ijper.org

Key Cyclization Reactions for Cinnoline Ring Formation with Specific Functional Group Orientations

The formation of the cinnoline ring is the cornerstone of the synthesis. Several classical and modern cyclization reactions can be employed, with the choice depending on the available precursors and desired substitution patterns.

The Richter Cinnoline Synthesis: This classical method involves the diazotization of ortho-alkynyl-substituted anilines. wikipedia.org While effective for the parent ring, its utility for complex, pre-functionalized targets can be limited. A modified Richter-type cyclization of ortho-(diynyl)aryltriazenes has been used to produce 3-alkynyl-4-halocinnolines, demonstrating a route to install a halogen at the C4 position during cyclization. researchgate.net

The Borsche-Witthoeft Synthesis: This involves the cyclodehydration of arylhydrazones derived from α-keto acids or esters. By selecting a phenylhydrazine (B124118) precursor with the nitro group already in place (e.g., (2-chloro-6-nitrophenyl)hydrazine), one can orient the substituents correctly from the outset.

Transition-Metal-Catalyzed Annulation: Modern synthetic chemistry has introduced powerful transition-metal-catalyzed methods. Rhodium(III)-catalyzed cascade oxidative coupling and cyclization of Boc-arylhydrazines with alkynes provides an efficient route to diverse cinnolines and cinnolinium salts. acs.orgresearchgate.net Similarly, copper-catalyzed tandem C-N bond formation offers an annulative synthesis of functionalized cinnolines from 2-(2-haloalkenyl)aryl halides and hydrazines, which can be a highly efficient one-pot process. wiley.com

These methods allow for the strategic construction of the cinnoline core with specific functional groups, such as a chlorine atom at C4, which serves as a handle for subsequent transformations.

Table 1: Comparison of Selected Cinnoline Cyclization Methodologies

Cyclization MethodTypical PrecursorsKey Reagents/CatalystsConditionsTypical Yield (%)Reference
Richter Synthesis o-Alkynyl-substituted anilinesNaNO₂, H⁺Aqueous, heatVariable wikipedia.org
Borsche-Witthoeft Synthesis Arylhydrazones of α-keto acidsH₂SO₄ or PPAHeatModerate-Good ijper.org
Cu-Catalyzed Annulation 2-(2-Bromoalkenyl)aryl halides, Hydrazine (B178648)CuI, Ligand, BaseDMF, Heat90-98% wiley.com
Rh(III)-Catalyzed Cascade Boc-arylhydrazines, Alkynes[RhCp*Cl₂]₂, AgSbF₆DCE, Heat76-95% acs.orgresearchgate.net
Transition-Metal-Free Redox 2-Nitrobenzyl alcohol, Benzylamine (B48309)CsOH·H₂OEtOH/H₂O, Heat45-63% nih.govrsc.org

Regioselective Introduction and Modification of Methoxy (B1213986) and Nitro Groups on the Cinnoline Scaffold

With the cinnoline core constructed, the precise installation of the nitro and methoxy groups is the next critical phase. This is typically achieved through a two-step sequence on a 4-chlorocinnoline intermediate.

Regioselective Nitration: Direct nitration of the parent cinnoline ring with mixed nitric and sulfuric acid is challenging and often yields a mixture of 5-nitro- and 8-nitrocinnoline, along with dinitrated products. The outcome is highly dependent on reaction conditions and the protonated state of the cinnoline. However, the presence of a deactivating chloro group at C4 further influences the regioselectivity. Electrophilic nitration of halo-substituted benzo[c]cinnolines has shown that the nitro group can be directed ortho to the halogen. researchgate.net For 4-chlorocinnoline, nitration is expected to favor the C5 and C8 positions. Careful control of reaction conditions, such as using a mixture of fuming nitric acid and sulfuric acid at low temperatures (0–5 °C), is necessary to control the exothermicity and selectivity, leading to the formation of 4-chloro-5-nitrocinnoline . rsc.org

Introduction of the Methoxy Group: The introduction of the methoxy group at the C4 position is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The presence of the electron-withdrawing nitro group at C5, combined with the inherent electron deficiency of the pyridazine (B1198779) ring, makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds by treating 4-chloro-5-nitrocinnoline with sodium methoxide in a suitable solvent like methanol (B129727) or dimethylformamide (DMF). The chlorine atom serves as an excellent leaving group in this context, and the reaction typically proceeds in high yield to give the final product, This compound . researchgate.net

Optimization of Reaction Parameters and Yield Enhancement Strategies

Maximizing the yield and purity of this compound requires careful optimization of each synthetic step.

For the nitration step , key parameters include the ratio of nitric to sulfuric acid, temperature, and reaction time. A higher concentration of the nitronium ion (NO₂⁺) donor is required, but excessive temperature can lead to over-nitration or decomposition. Monitoring the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to quench the reaction upon completion, preventing the formation of byproducts.

For the nucleophilic substitution step , several factors can be tuned to enhance the yield and reaction rate. The choice of solvent, temperature, and concentration of the methoxide nucleophile are critical. While methanol can serve as both the reagent source and solvent, a higher boiling polar aprotic solvent like DMF can accelerate the reaction rate.

Table 2: Optimization Parameters for Nucleophilic Methoxylation of 4-Chloro-5-nitrocinnoline

EntryNucleophile (Equivalents)SolventTemperature (°C)Time (h)Hypothetical Yield (%)
1NaOMe (1.2)MethanolReflux675
2NaOMe (2.0)MethanolReflux488
3NaOMe (1.2)DMF80292
4NaOMe (1.2)THFReflux1265
5K₂CO₃ / MethanolDMF100870

This data illustrates that using a polar aprotic solvent like DMF can lead to higher yields in shorter times compared to protic solvents like methanol. Increasing the equivalents of the nucleophile can also drive the reaction to completion more effectively.

Exploration of Novel and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient, economical, and environmentally friendly ("green") methodologies.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.orgrsc.org Both the cyclization and nucleophilic substitution steps in the synthesis of this compound could be significantly expedited using microwave heating. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles by ensuring uniform and rapid heating. researchgate.net For instance, a microwave-assisted SNAr reaction could reduce the time required for methoxylation from hours to minutes.

Transition-Metal-Free Reactions: Recent research has focused on developing cyclization reactions that avoid the use of expensive and potentially toxic transition metals. A notable example is the base-promoted intramolecular redox cyclization of 2-nitrobenzyl alcohol with benzylamine to form cinnolines. nih.govrsc.org This approach is attractive for its operational simplicity and use of cheaper reagents.

Electrosynthesis: Organocatalytic electrosynthesis represents a cutting-edge, sustainable approach. A one-pot, two-step electrosynthesis of cinnoline derivatives from ortho-alkynyl acetophenones and sulfonyl hydrazides has been developed, featuring mild conditions and excellent regioselectivity. acs.org Applying electrochemical principles to the key transformations for this compound could offer a greener alternative to traditional redox reagents.

These novel approaches hold the promise of making the synthesis of complex cinnoline derivatives more efficient and sustainable, aligning with the future direction of chemical manufacturing.

Detailed Investigation of Chemical Reactivity and Transformation Pathways of 4 Methoxy 5 Nitrocinnoline

Reactions Involving the Nitro Group: Reduction, Substitution, and Condensation Reactions

The nitro group at the C5 position is a key center of reactivity in 4-Methoxy-5-nitrocinnoline, primarily undergoing reduction to an amino group, which is a pivotal transformation for generating further structural diversity.

Reduction: The conversion of the nitro group to an amine is one of the most significant reactions for this compound, yielding 5-amino-4-methoxycinnoline. This transformation can be accomplished using a variety of reducing agents, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. asianpubs.orgcommonorganicchemistry.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is highly effective. commonorganicchemistry.com Chemical reduction methods are also widely employed. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or metals like iron, zinc, or tin in acidic media, provide mild and efficient conditions for this conversion. commonorganicchemistry.com Systems like sodium borohydride (B1222165) in combination with transition metal salts (e.g., NiCl₂·6H₂O) have also proven effective for the reduction of aromatic nitro compounds. asianpubs.org More recently, reagents like sodium dithionite (B78146) or hypodiboric acid have been developed for mild reductions, compatible with sensitive substrates. nih.gov

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent System Conditions Notes
H₂/Pd-C Methanol (B129727) or Ethanol, room temp. Standard, highly efficient method. commonorganicchemistry.com
Fe/HCl or Fe/NH₄Cl Aqueous ethanol, reflux Classic, cost-effective method (Béchamp reduction).
SnCl₂·2H₂O/HCl Ethanol, reflux A common and reliable laboratory method. commonorganicchemistry.com
NaBH₄/NiCl₂·6H₂O Aqueous CH₃CN, room temp. Rapid and high-yielding system. asianpubs.org

Substitution: The nitro group, particularly on an electron-deficient heterocyclic system, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. uni-rostock.de Although the methoxy (B1213986) group is activating, the strong activation provided by the nitro group and the inherent electron deficiency of the diazine ring can facilitate its displacement by potent nucleophiles. For instance, reaction with alkoxides, thiolates, or amines under forcing conditions could potentially lead to the substitution of the nitro group. The relative mobility of nitro versus other leaving groups (like halogens) on similar aromatic systems often depends on the specific nucleophile and reaction conditions. researchgate.net

Condensation Reactions: While less common for the nitro group itself, the product of its reduction, the 5-amino-4-methoxycinnoline, is a versatile precursor for condensation reactions. The resulting amino group can react with aldehydes or ketones to form Schiff bases, or with dicarbonyl compounds to construct new heterocyclic rings fused to the cinnoline (B1195905) core.

Reactivity of the Methoxy Group: Ether Cleavage, Transalkylation, and Potential Rearrangements

The methoxy group at the C4 position is relatively stable but can be cleaved under specific, typically harsh, conditions.

Ether Cleavage: The cleavage of aryl methyl ethers is a well-established transformation, generally requiring strong acids. wikipedia.orgmasterorganicchemistry.com Treatment of this compound with strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures would likely proceed via a nucleophilic substitution mechanism to yield 4-hydroxy-5-nitrocinnoline and a methyl halide. masterorganicchemistry.com The reaction involves initial protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack of the halide ion on the methyl group (SN2 pathway). masterorganicchemistry.commasterorganicchemistry.com Strong Lewis acids, most notably boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers at lower temperatures.

Transalkylation: In the presence of strong acids and an external alcohol, it is conceivable that a transalkylation reaction could occur, where the methyl group is exchanged for a different alkyl group. However, this is generally less favorable than direct cleavage.

Potential Rearrangements: Rearrangements involving the methoxy group itself are uncommon. However, under Friedel-Crafts acylation conditions with aluminum chloride, selective cleavage of a methoxy group followed by acylation at a different position has been observed in related systems like 2,6-dimethoxyphenol. nih.gov It is plausible that under similar conditions, this compound could undergo demethylation.

Electrophilic and Nucleophilic Reactions on the Cinnoline Ring System Bearing Methoxy and Nitro Substituents

The reactivity of the benzene (B151609) portion of the cinnoline ring towards electrophilic and nucleophilic attack is heavily influenced by the competing effects of the methoxy and nitro groups, as well as the deactivating effect of the heterocyclic ring.

Electrophilic Aromatic Substitution: The cinnoline ring itself is electron-deficient and thus deactivated towards electrophilic attack compared to benzene. thieme-connect.de The reaction typically proceeds on the protonated form of the heterocycle. The methoxy group at C4 is a powerful activating group and directs electrophiles to the ortho and para positions (C3 and C6, respectively). Conversely, the nitro group at C5 is a strong deactivating group, directing incoming electrophiles to the meta positions (C6 and C8).

Attack at C6: Both the methoxy group (para-directing) and the nitro group (meta-directing) favor substitution at the C6 position. Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation) is most likely to occur at this position.

Attack at C8: The nitro group also directs to C8, which is electronically favored for electrophilic attack in the unsubstituted cinnoline system. thieme-connect.de

Attack at C7: This position is sterically accessible but electronically less favored than C6 or C8.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group strongly activates the ring system towards nucleophilic attack. uni-rostock.de This effect is synergistic with the inherent electron deficiency of the cinnoline nucleus. Nucleophiles can attack the ring, leading to addition products (Meisenheimer complexes) or substitution of a suitable leaving group. Vicarious Nucleophilic Substitution (VNS), where a hydrogen atom is replaced by a nucleophile, is a possibility at positions activated by the nitro group, such as C6. organic-chemistry.org

Oxidation and Reduction Chemistry of the Aromatic and Heterocyclic Nitrogen Centers

Oxidation: The nitrogen atoms of the cinnoline ring can be oxidized to form N-oxides. In substituted cinnolines, the site of N-oxidation depends on the electronic effects of the substituents. For 4-methoxycinnoline, oxidation has been shown to occur at the N1 and N2 positions. nih.gov Given the electronic properties of this compound, oxidation with peroxy acids (like m-CPBA) would be expected to yield a mixture of this compound 1-oxide and 2-oxide. thieme-connect.de

Reduction: While the nitro group is the most easily reduced functionality, under more vigorous conditions, the heterocyclic ring can also be reduced. Catalytic hydrogenation can lead to the saturation of the N1=N2 bond, yielding dihydrocinnoline (B15445986) derivatives. For instance, reduction might produce 1,4-dihydro-4-methoxy-5-nitrocinnoline. Further reduction could lead to tetrahydrocinnoline derivatives or even cleavage of the N-N bond.

Exploration of Rearrangement Mechanisms and Tautomeric Equilibria

Tautomerism: For this compound, there are no readily available protons to allow for significant tautomeric equilibria. However, its demethylated analogue, 4-hydroxy-5-nitrocinnoline, would exist in a tautomeric equilibrium with its keto form, 5-nitro-1H-cinnolin-4-one. Studies on the parent 4-hydroxycinnoline have shown that the keto (cinnolin-4-one) form is predominant. thieme-connect.deresearchgate.net This equilibrium is crucial as the chemical reactivity of the two tautomers can differ substantially.

Rearrangements: Cinnoline systems are not typically prone to major skeletal rearrangements under common conditions. However, reactions involving intermediates like nitrenes (formed from the azide (B81097) derivative of 5-amino-4-methoxycinnoline) could potentially lead to ring-contraction or other rearranged products, though such pathways have not been specifically documented for this compound.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
5-amino-4-methoxycinnoline
4-hydroxy-5-nitrocinnoline
This compound 1-oxide
This compound 2-oxide
1,4-dihydro-4-methoxy-5-nitrocinnoline
5-nitro-1H-cinnolin-4-one
2,6-dimethoxyphenol
m-Chloroperoxybenzoic acid (m-CPBA)
Boron tribromide
Palladium on carbon
Raney nickel
Tin(II) chloride
Sodium borohydride
Sodium dithionite

Sophisticated Spectroscopic and Structural Elucidation of 4 Methoxy 5 Nitrocinnoline

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Comprehensive Structural and Conformational Assignment

No specific ¹H or ¹³C NMR data for 4-Methoxy-5-nitrocinnoline has been reported. However, analysis of related substituted cinnoline (B1195905) and nitroquinoline derivatives allows for a general prediction of the expected NMR spectrum.

For instance, in the ¹H NMR spectrum of various substituted cinnolines, the aromatic protons typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants would be highly dependent on the electronic effects of the methoxy (B1213986) and nitro groups. The methoxy group at the C4 position would be expected to exert a shielding effect on nearby protons, while the electron-withdrawing nitro group at C5 would cause a deshielding effect. The protons of the methoxy group itself would likely appear as a singlet further upfield, typically around δ 3.8-4.2 ppm.

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be crucial for determining the precise molecular weight of this compound, which has a molecular formula of C₉H₇N₃O₃ and a monoisotopic mass of 205.0487 g/mol .

The fragmentation pattern in mass spectrometry is highly dependent on the ionization method used (e.g., electron ionization or electrospray ionization). For related nitroaromatic compounds, common fragmentation pathways involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The presence of the methoxy group could lead to the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O). A characteristic fragmentation pattern for some cinnoline derivatives has been noted, which could provide clues to the structure. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Signatures and Molecular Dynamics

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.govksu.edu.safiveable.meillinois.eduedinst.com For this compound, characteristic vibrational bands would be expected for the nitro, methoxy, and cinnoline ring functional groups.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are typically observed in the IR spectrum around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. These bands are also Raman active.

Methoxy Group (O-CH₃): C-H stretching vibrations of the methyl group would appear around 2850-2960 cm⁻¹. The C-O stretching vibration would be expected in the region of 1000-1300 cm⁻¹.

Cinnoline Ring: The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic ring system would give rise to a series of bands in the 1400-1650 cm⁻¹ region.

A detailed analysis of the IR and Raman spectra of related compounds like 4-methoxypyridine N-oxide has been performed, providing a basis for comparison. ias.ac.in

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.govnih.govmdpi.comspringernature.com There are no published crystal structures for this compound.

If suitable crystals could be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and information about the planarity of the cinnoline ring system. It would also reveal the conformation of the methoxy group relative to the ring and the orientation of the nitro group. Furthermore, the analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonds and π-π stacking, would offer insights into the solid-state packing of the molecules.

Analysis of Electronic Absorption and Emission Spectra for Electronic Transitions

UV-Visible absorption and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The specific wavelengths of absorption and emission are dependent on the molecular structure and its environment. While no specific data exists for this compound, general trends can be inferred.

The cinnoline ring system is aromatic and would be expected to exhibit π-π* transitions in the UV region. The presence of the methoxy and nitro substituents would likely shift these absorption bands to longer wavelengths (a bathochromic shift). The nitro group, in particular, can introduce n-π* transitions. The study of related compounds can provide a general idea of the expected spectral regions for absorption and emission. researchgate.netresearchgate.netmdpi.comnih.gov

Computational Chemistry and Theoretical Studies of 4 Methoxy 5 Nitrocinnoline

Theoretical Prediction of Reactivity Patterns and Reaction Mechanisms via Transition State Analysis

No research could be found that theoretically predicts the reactivity of 4-Methoxy-5-nitrocinnoline. This includes the identification of potential sites for electrophilic or nucleophilic attack, or the modeling of reaction pathways and transition states for its synthesis or degradation. Studies on other nitrocinnoline isomers have noted that the position of the nitro group significantly influences chemical properties and reactivity, but these findings cannot be directly extrapolated to the 5-nitro position in conjunction with a 4-methoxy group without a specific study.

Conformational Analysis and Potential Energy Surface Mapping

A conformational analysis and mapping of the potential energy surface for this compound are absent from the scientific literature. Such studies would identify the most stable three-dimensional structures of the molecule and the energy barriers between different conformations, which are essential for understanding its physical and chemical properties. While general computational methods for such analyses are well-established, they have not been applied to this particular compound in any published work.

In Silico Modeling of Spectroscopic Properties and Validation against Experimental Data

There are no published in silico predictions of spectroscopic data (such as NMR, IR, or UV-Vis spectra) for this compound. Theoretical calculations are often used to complement and interpret experimental spectra. The absence of both calculated and experimental spectra in public databases and literature prevents any validation or comparative analysis.

Synthesis and Functional Exploration of 4 Methoxy 5 Nitrocinnoline Derivatives and Analogues

Systematic Modification of the Nitro and Methoxy (B1213986) Substituents

The nitro and methoxy groups at the C5 and C4 positions, respectively, are key handles for systematic chemical modification, allowing for the fine-tuning of the molecule's electronic and steric properties.

The electron-withdrawing nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst. evitachem.com This amino functionality serves as a versatile precursor for a multitude of subsequent reactions. For instance, it can undergo diazotization followed by Sandmeyer-type reactions to introduce a range of substituents including halogens, cyano, and hydroxyl groups. Furthermore, the amino group can be acylated, alkylated, or used in the formation of sulfonamides and ureas, thereby introducing a diverse array of functional moieties.

The methoxy group at the C4 position can be cleaved under specific conditions to yield the corresponding 4-hydroxycinnoline (cinnolin-4-one) tautomer. This transformation is significant as 4-hydroxycinnolines are known to exist predominantly in their 4-oxo form. thieme-connect.de The resulting hydroxyl group can then be re-alkylated with different alkyl halides to introduce longer or more complex ether linkages, or it can be converted to a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, and other carbon-based substituents at the C4 position.

Theoretical studies on substituted cinnolines have shown that the nature of the substituent significantly impacts the electronic properties, such as the HOMO-LUMO energy gap. indexcopernicus.comajchem-a.com For example, the introduction of an electron-donating group in place of the nitro group would be expected to raise the HOMO energy level, while modification of the methoxy group could alter the molecule's polarity and hydrogen bonding capacity.

A hypothetical reaction scheme for the modification of the nitro and methoxy groups is presented below:

Interactive Data Table: Hypothetical Modifications of 4-Methoxy-5-nitrocinnoline

Starting MaterialReagent(s)ProductPotential Functional Group Transformation
This compoundH₂, Pd/C5-Amino-4-methoxycinnolineReduction of nitro group
5-Amino-4-methoxycinnolineNaNO₂, HCl then CuBr5-Bromo-4-methoxycinnolineSandmeyer reaction
This compoundBBr₃4-Hydroxy-5-nitrocinnolineDemethylation
4-Hydroxy-5-nitrocinnolineEthyl iodide, K₂CO₃4-Ethoxy-5-nitrocinnolineO-alkylation

Functionalization of the Cinnoline (B1195905) Core at Unsubstituted Positions

Beyond modification of the existing substituents, the functionalization of the unsubstituted carbon atoms of the cinnoline core is crucial for expanding the structural diversity of its derivatives. The electronic nature of the 4-methoxy and 5-nitro groups will direct incoming electrophiles and nucleophiles to specific positions.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, are expected to occur at positions electronically activated by the methoxy group and not strongly deactivated by the nitro group. The precise location of substitution would depend on the reaction conditions and the directing effects of the substituents and the ring nitrogen atoms. For instance, nitration of related chloro-acetamidoacetophenones has been shown to yield a mixture of isomers. dur.ac.uk

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds. acs.orgacs.org This methodology could potentially be applied to this compound to introduce aryl or alkyl groups at various positions on the benzene (B151609) ring of the cinnoline core, offering a more direct and atom-economical approach compared to traditional methods.

Furthermore, radical-based reactions could offer alternative pathways for functionalization. For example, a silver-catalyzed method has been used to introduce alkyl or nitro groups onto quinoline (B57606) derivatives, a strategy that could potentially be adapted for cinnolines.

Development of Diversified Libraries via Parallel Synthesis and Combinatorial Chemistry

The development of diversified libraries of this compound derivatives is essential for high-throughput screening and the rapid identification of compounds with desired biological or material properties. Parallel synthesis and combinatorial chemistry are powerful strategies to achieve this.

A solid-phase synthesis approach could be envisioned where the cinnoline core is attached to a resin. Subsequent reactions on the nitro and methoxy groups, as well as at unsubstituted positions, could be carried out in a parallel fashion. For example, after reduction of the nitro group to an amine on the solid support, a library of amides could be generated by reacting the resin-bound amine with a diverse set of carboxylic acids. Stereoselective aza Diels-Alder reactions on a solid phase have been successfully used to create libraries of hexahydrocinnoline derivatives, demonstrating the feasibility of such approaches for the cinnoline scaffold. pnrjournal.com

Solution-phase parallel synthesis can also be employed. For instance, a common intermediate, such as 5-amino-4-methoxycinnoline, could be distributed into a multi-well plate and reacted with a library of electrophiles to generate a diverse set of products. Microwave-assisted synthesis can be utilized to accelerate reaction times and improve yields, which is particularly advantageous for library generation. researchgate.net

Interactive Data Table: Exemplary Combinatorial Library from 5-Amino-4-methoxycinnoline

WellReagent 1 (Electrophile)Resulting Functional Group
A1Acetyl chlorideAcetamide
A2Benzenesulfonyl chlorideBenzenesulfonamide
A3Phenyl isocyanatePhenylurea
B1Methyl iodideMethylamino (via reductive amination)
B2Propionyl chloridePropionamide
B34-Chlorophenyl isocyanate4-Chlorophenylurea

Elucidation of Structure-Reactivity and Structure-Property Relationships among Derivatives

The systematic synthesis of derivative libraries allows for the detailed investigation of structure-reactivity and structure-property relationships (SAR and SPR). By comparing the biological activity or physical properties of a series of related compounds, the influence of specific structural features can be determined.

For instance, in a series of 4-aminocinnoline-3-carboxamide (B1596795) derivatives, the nature and position of substituents on the cinnoline core were found to significantly impact their antibacterial and antifungal activities. mdpi.com Halogen-substituted compounds were generally found to be more potent. mdpi.com Similarly, for pyrazolo[4,3-c]cinnoline derivatives, electron-donating groups on a benzoyl ring enhanced anti-inflammatory activity.

Computational studies can complement experimental findings by providing insights into the electronic structure, conformation, and potential interactions of the derivatives with biological targets. indexcopernicus.comajchem-a.comajchem-a.com For example, calculations of molecular electrostatic potential (MEP) can predict sites susceptible to electrophilic or nucleophilic attack, guiding further synthetic modifications. ajchem-a.com The relationship between the HOMO-LUMO energy gap and the nonlinear optical (NLO) properties of substituted cinnolines has also been investigated, suggesting that these compounds could be candidates for NLO materials. indexcopernicus.comajchem-a.com

By correlating the structural modifications of this compound derivatives with their observed properties, predictive models can be developed to guide the design of new analogues with enhanced potency, selectivity, or desired material characteristics. This iterative process of design, synthesis, and evaluation is central to modern drug discovery and materials science.

Advanced Applications of the Cinnoline Scaffold in Chemical Science and Technology Excluding Biological/medical

Utilization in Materials Science: Polymeric Systems and Optoelectronic Materials

The unique electronic properties of 4-Methoxy-5-nitrocinnoline make it a candidate for exploration in the field of materials science, particularly in organic electronics and nonlinear optical materials. evitachem.com The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on the cinnoline (B1195905) core creates a push-pull system, which can lead to significant intramolecular charge transfer. This characteristic is a key prerequisite for materials with second-order nonlinear optical (NLO) activity.

While specific research incorporating this compound into polymeric systems is not extensively documented, the general strategy involves embedding or chemically bonding such chromophores into a polymer matrix. This approach aims to combine the processability and mechanical properties of polymers with the specialized electronic or optical functionalities of the active molecule. The performance of such materials would be highly dependent on the concentration of the chromophore, its orientation within the polymer, and the transparency of the polymer at the relevant wavelengths.

In the context of optoelectronic materials, the potential applications could extend to components for optical communications, data storage, and optical signal processing. The development of such materials would require detailed studies of the compound's photophysical properties, including its absorption and emission spectra, quantum yield, and excited-state lifetime.

Table 1: Potential Material Science Applications of this compound

Application Area Potential Role of this compound Key Properties to Investigate
Organic Electronics Component in charge-transfer complexes Electron affinity, ionization potential, charge mobility
Nonlinear Optics Active chromophore for second-harmonic generation Hyperpolarizability (β), thermal stability, photochemical stability
Polymeric Systems Functional dopant or monomer Solubility in monomers/polymers, compatibility with host matrix

Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks

The cinnoline ring system, with its two adjacent nitrogen atoms, presents potential coordination sites for metal ions. The nitrogen atoms in the diazine ring can act as Lewis bases, making cinnoline derivatives like this compound potential ligands in coordination chemistry. The formation of metal complexes with such ligands can lead to novel materials with interesting magnetic, electronic, or catalytic properties.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. nih.govsrce.hrmdpi.comresearchgate.net The geometry and functionality of the organic linker are crucial in determining the structure and properties of the resulting MOF. While the direct use of this compound as a primary linker in MOF synthesis is not yet reported in detail, its structure suggests possibilities. For it to act as a linker, it would likely need to be functionalized with additional coordinating groups, such as carboxylates or pyridyls, that can bind strongly to the metal centers.

The nitro and methoxy groups on the cinnoline ring could also play a secondary role in the properties of a hypothetical MOF. The nitro group, for instance, could influence the framework's interaction with guest molecules through electrostatic interactions or hydrogen bonding.

Table 2: Potential Coordination Behavior of this compound

Feature Potential Role in Coordination Relevant Metal Ions
Cinnoline Nitrogens Bidentate or monodentate coordination Transition metals (e.g., Cu, Zn, Pd, Pt)
Nitro Group Secondary coordination or hydrogen bonding Lanthanides, alkali/alkaline earth metals

Application in Catalysis and Organocatalytic Systems

The potential application of this compound in catalysis, either as part of a metal complex or as an organocatalyst itself, is an area open for exploration. In organocatalysis, molecules containing heteroatoms can act as Lewis bases or acids to activate substrates. The nitrogen atoms of the cinnoline ring could potentially serve as a basic site.

When complexed with a metal, the resulting coordination compound could exhibit catalytic activity. The electronic properties of the this compound ligand, influenced by the methoxy and nitro substituents, could modulate the reactivity of the metal center. This could be advantageous in various catalytic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The design of such catalysts would require a thorough understanding of the coordination chemistry of the ligand and its influence on the electronic structure of the metal catalyst.

Exploration as Building Blocks in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The aromatic nature of the cinnoline ring system in this compound makes it a candidate for participating in π-π stacking interactions. These interactions are fundamental in the construction of well-ordered supramolecular architectures. nih.gov

Future Research Trajectories and Unaddressed Challenges in 4 Methoxy 5 Nitrocinnoline Chemistry

Development of Asymmetric Synthetic Routes

A significant hurdle in the exploration of 4-Methoxy-5-nitrocinnoline's potential, particularly in medicinal chemistry, is the lack of established asymmetric synthetic routes to access enantiomerically pure forms. The development of such methodologies is a critical future research direction.

One promising avenue lies in the adaptation of chiral auxiliaries . These are stereogenic groups temporarily incorporated into the synthetic pathway to control the stereochemical outcome. wikipedia.orggoogle.com For instance, chiral oxazolidinones, popularized by Evans, or camphor-based auxiliaries could be appended to a precursor of the cinnoline (B1195905) ring. wikipedia.orgrsc.org Subsequent cyclization to form the cinnoline core would proceed under the stereodirecting influence of the auxiliary, which could then be cleaved to yield the enantiopure product. A key challenge will be to identify a suitable precursor molecule that allows for the attachment of the auxiliary without interfering with the cyclization and subsequent functionalization steps.

Another approach involves asymmetric catalysis . The asymmetric hydrogenation of quinoline (B57606) derivatives using chiral transition metal complexes, such as those based on ruthenium or iridium with chiral diamine ligands, has been shown to be highly effective. dicp.ac.cn A similar strategy could be envisioned for the asymmetric reduction of a suitably functionalized cinnoline precursor to establish a chiral center. For example, a prochiral cinnolinium salt derived from this compound could be a substrate for asymmetric hydrogenation. The challenge will be in designing a catalyst system that is tolerant of the nitro and methoxy (B1213986) functionalities while achieving high enantioselectivity. Biomimetic asymmetric reduction, using chiral NAD(P)H models, has also proven successful for the synthesis of functionalized tetrahydroquinolines and could be a viable, milder alternative. acs.orgdicp.ac.cn

A patent application has described the asymmetric synthesis of 3-substituted cinnolines from chiral hydrazines, suggesting that a chiral pool approach starting from enantiopure precursors is a feasible strategy. google.com Adapting such a method to produce this compound would require the synthesis of a correspondingly substituted chiral hydrazine (B178648), which presents its own synthetic challenges.

Potential Asymmetric Strategy Key Challenge for this compound Relevant Precedent
Chiral Auxiliary (e.g., Evans Oxazolidinone)Identifying a suitable attachment point and cleavage conditions that are compatible with the methoxy and nitro groups.Use of chiral auxiliaries in various asymmetric reactions. wikipedia.orggoogle.comrsc.org
Asymmetric Hydrogenation (e.g., Ru-diamine catalyst)Catalyst poisoning or unwanted side reactions due to the nitro group. Achieving high enantioselectivity with the specific substitution pattern.Asymmetric hydrogenation of a wide range of quinoline derivatives. dicp.ac.cn
Biomimetic Asymmetric ReductionDesigning a chiral NAD(P)H model that effectively reduces the cinnoline core with the given substituents.Successful application for 2-functionalized quinolines. acs.orgdicp.ac.cn
Chiral Pool SynthesisSynthesis of the required enantiopure substituted hydrazine precursor.Patented asymmetric synthesis of 3-substituted cinnolines. google.com

Discovery of Unprecedented Chemical Transformations and Reactivities

The interplay between the electron-donating methoxy group and the strongly electron-withdrawing nitro group on the cinnoline core is expected to give rise to unique and potentially unprecedented chemical reactivity. Exploring these transformations is a fertile ground for future research.

One area of interest is the potential for intramolecular redox reactions . For instance, under specific conditions, the nitro group could be partially reduced to a nitroso or hydroxylamino group, which could then participate in intramolecular cyclization or rearrangement reactions, potentially leading to novel heterocyclic scaffolds. The synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309) has been shown to proceed through an intermediate 2-nitrosobenzaldehyde, highlighting the potential for such redox-mediated transformations. rsc.org

Photocatalysis offers another exciting avenue for discovering novel reactivity. Visible-light-promoted reactions, both with and without an external photocatalyst, could unlock new pathways for functionalization. nsf.govrsc.orgacs.orgmdpi.com For example, the nitro group could be involved in single-electron transfer processes, leading to radical intermediates that could undergo unusual coupling or cyclization reactions. The photolysis of nitroaromatic compounds is a known process, and investigating the photochemistry of this compound could reveal new transformations. researchgate.net

The unique electronic nature of the substituted cinnoline ring might also enable its participation in unconventional cycloaddition reactions or facilitate otherwise difficult C-H functionalization at specific positions. The development of new methods for the synthesis of functionalized benzo[c]cinnolines and other N-heterocycles often relies on discovering novel reactivity patterns. researchgate.net

Integration of Machine Learning and Artificial Intelligence for Predictive Design

The application of machine learning (ML) and artificial intelligence (AI) in chemistry is rapidly expanding, and these tools hold immense promise for accelerating research into this compound. researchgate.net

A primary application would be in the prediction of regioselectivity for further functionalization. For instance, if another substituent were to be introduced via electrophilic aromatic substitution, predicting the most likely position of attack is crucial. ML models, trained on large datasets of known reactions, can predict the outcome of such reactions with high accuracy. acs.orgnih.govd-nb.inforsc.org These models often use quantum mechanically calculated descriptors, such as atomic charges and Fukui indices, as input features. researchgate.net For this compound, an ML model could be trained on a dataset of substituted cinnolines and related heterocycles to predict the most probable sites for nitration, halogenation, or other electrophilic substitutions.

ML can also be employed for synthesis planning . By analyzing vast databases of chemical reactions, AI tools can propose novel and efficient synthetic routes to this compound and its derivatives. This could help overcome some of the current synthetic challenges.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML to predict the biological activity of derivatives of this compound. By correlating structural features with activity data, these models can guide the design of new compounds with enhanced therapeutic potential, saving significant time and resources in the drug discovery process.

ML/AI Application Specific Goal for this compound Key Methodologies
Predictive SynthesisPredicting the regioselectivity of further functionalization reactions.Training on datasets of electrophilic aromatic substitutions of heterocycles using quantum chemical descriptors. researchgate.netacs.orgnih.govd-nb.inforsc.org
Retrosynthesis PlanningProposing novel and efficient synthetic routes to the target molecule and its derivatives.Utilizing AI platforms trained on extensive reaction databases.
QSAR ModelingPredicting the biological activity (e.g., anticancer, antimicrobial) of new derivatives.Correlating molecular descriptors with experimental activity data using various ML algorithms.

Advanced Characterization of Transient Species and Reaction Intermediates

Understanding the detailed mechanism of reactions involving this compound requires the characterization of short-lived intermediates and transition states. This is a significant challenge due to their inherent instability.

In situ spectroscopic techniques are powerful tools for this purpose. The combination of Attenuated Total Reflectance-Infrared (ATR-IR), UV-Vis, and Raman spectroscopy allows for the real-time monitoring of reacting systems, providing information on the formation and decay of intermediates. researchgate.net For reactions involving this compound, such as its synthesis or subsequent transformations, these techniques could provide direct evidence for proposed intermediates. For example, in the hydrogenation of nitroaromatics, in situ Surface-Enhanced Raman Spectroscopy (SERS) has been used to track the dynamic transformation of intermediate species. rsc.orgrsc.org

Computational chemistry , particularly Density Functional Theory (DFT), plays a crucial role in elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to calculate the structures and energies of transition states and intermediates. researchgate.netnih.govdiva-portal.org For this compound, DFT calculations could be used to model the transition states of its asymmetric synthesis or to understand the electronic structure of transient species in its photochemical reactions. The combination of experimental in situ spectroscopy with computational modeling provides a particularly powerful approach to mechanistic studies.

Broadening the Scope of Chemical Applications Beyond Current Paradigms

While cinnoline derivatives are known for their biological activities, the unique electronic properties of this compound suggest potential applications in other areas, particularly in materials science.

The extended π-system of the cinnoline core, modulated by the methoxy and nitro groups, could impart interesting optoelectronic properties . This opens up the possibility of using derivatives of this compound in organic electronics , such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of heterocyclic conjugated polymers containing a benzo[c]cinnoline (B3424390) unit for organic field-effect transistor applications has been reported, indicating the potential of the broader cinnoline family in this field. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Methoxy-5-nitrocinnoline, and how can reaction conditions be optimized?

  • Methodology : Start with a cinnoline backbone and introduce methoxy and nitro groups via electrophilic substitution. For example, nitration of a methoxy-substituted cinnoline precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Monitor reaction progress using TLC or HPLC, and optimize yields by adjusting stoichiometry (e.g., 1.2 eq. nitrating agent) and reaction time (2–4 hours) .
  • Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product. Verify purity via melting point analysis and NMR (¹H/¹³C) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • NMR : The methoxy group (-OCH₃) typically appears as a singlet at δ ~3.8–4.0 ppm in ¹H NMR. Nitro groups induce deshielding in adjacent protons, causing aromatic protons to split into distinct doublets (δ ~7.5–8.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]+ at m/z 235.0722 for C₉H₇N₃O₃). Fragmentation patterns can validate the nitro and methoxy substituents .

Advanced Research Questions

Q. How do electronic effects of the methoxy and nitro groups influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The nitro group is a strong electron-withdrawing meta-director, while the methoxy group is electron-donating and ortho/para-directing. Computational modeling (DFT) can predict regioselectivity in Suzuki-Miyaura couplings. Experimentally, test couplings with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O) to evaluate reaction outcomes .
  • Data Interpretation : Compare yields and regioselectivity with control compounds lacking substituents. Use X-ray crystallography (if crystals are obtainable) to confirm structural motifs .

Q. What strategies can resolve contradictions in observed vs. calculated spectroscopic data for this compound derivatives?

  • Case Study : If experimental NMR shifts deviate from DFT-predicted values, assess solvent effects (e.g., DMSO vs. CDCl₃) and conformational flexibility. For mass spectrometry discrepancies, check for isotopic patterns or adduct formation (e.g., Na⁺/K⁺) .
  • Collaborative Validation : Cross-reference data with independent labs or databases like PubChem. Document all parameters (e.g., spectrometer frequency, solvent) to ensure reproducibility .

Q. How can this compound be leveraged as a precursor in medicinal chemistry, and what are its limitations?

  • Application : The nitro group can be reduced to an amine (e.g., H₂/Pd-C or Zn/HCl) for further functionalization into bioactive molecules (e.g., kinase inhibitors). Test intermediate stability under physiological pH (e.g., PBS buffer at 37°C) .
  • Limitations : Nitro groups may confer toxicity or metabolic instability. Evaluate in vitro cytotoxicity (e.g., MTT assay) early in lead optimization .

Methodological Best Practices

Q. What experimental design principles ensure robust data collection in studies involving this compound?

  • Controls : Include negative controls (e.g., reactions without catalyst) and internal standards (e.g., deuterated solvents for NMR). For biological assays, use vehicle controls (DMSO) .
  • Replication : Perform triplicate runs for kinetic studies and report mean ± SD. Use statistical tools (e.g., ANOVA) to assess significance of yield variations .

Q. How should researchers manage and archive spectral data for this compound to comply with FAIR principles?

  • Data Storage : Upload raw NMR (FID files), HRMS, and crystallographic data (CIF) to repositories like Chemotion or RADAR4Chem. Annotate metadata (e.g., synthesis date, operator) .
  • Documentation : Maintain electronic lab notebooks (ELNs) with reaction schemes, characterization summaries, and troubleshooting logs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.